molecular formula C18H18N2O3 B6015869 8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B6015869
M. Wt: 310.3 g/mol
InChI Key: CCGQNAIXVJYJRU-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroquinolinone family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-6-one scaffold and a 4-(dimethylamino)phenyl substituent at the 8-position. Its synthesis typically involves multicomponent reactions under green conditions. For example:

  • Ultrasound-assisted synthesis: A three-component reaction of Meldrum’s acid, 3,4-methylenedioxyaniline, and aromatic aldehydes using TiO₂ nanoparticles (yields: 80–85%) .
  • Solvent-free methods: Catalyst-free protocols under ultrasonic irradiation achieve yields of 75–83.5% . The dimethylamino group enhances electron-donating properties, influencing reactivity and biological activity.

Properties

IUPAC Name

8-[4-(dimethylamino)phenyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20(2)12-5-3-11(4-6-12)13-8-18(21)19-15-9-17-16(7-14(13)15)22-10-23-17/h3-7,9,13H,8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQNAIXVJYJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one , known for its complex heterocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core fused with a dioxolo ring and a dimethylamino-substituted phenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
  • Cyclization : The quinoline intermediate undergoes cyclization with suitable reagents to form the dioxolo ring.

Synthetic Route Overview

StepDescription
1Preparation of quinoline intermediate via Pfitzinger reaction.
2Cyclization to form the dioxolo ring using diols or similar reagents.
3Purification and characterization of the final product using techniques like FT-IR and NMR.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activities. For instance, studies have shown that modified quinolines possess both antibacterial and antifungal properties. The introduction of functional groups such as dimethylamino enhances these effects by increasing solubility and bioavailability .

Anticancer Activity

The compound has been investigated for its potential as an antineoplastic agent . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that involve the modulation of apoptotic pathways .

Case Study: Apoptosis Induction

A study reported that treatment with this compound resulted in significant apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Other Biological Activities

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in various models.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential therapeutic benefits.

Research Findings

A systematic review of literature reveals that modifications to the basic structure can lead to enhanced biological profiles. For example, introducing different substituents at various positions on the quinoline ring can alter its pharmacological properties significantly.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against a range of bacteria and fungi.
AnticancerInduces apoptosis in multiple cancer cell lines.
Anti-inflammatoryReduces inflammation in experimental models.
AntioxidantScavenges free radicals effectively.

Scientific Research Applications

Overview

The compound 8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one , also known as a quinoline derivative, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by relevant case studies and data.

Chemistry

Synthetic Building Block : The compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for desired properties.

Reactions :

  • Oxidation : Can be oxidized to form quinoline N-oxide derivatives.
  • Reduction : Reduction can yield dihydro derivatives.
  • Substitution Reactions : Engages in Friedel-Crafts alkylation to produce various substituted quinolines.

Biology

Biological Activities : Research indicates that this compound exhibits potential biological activities, including:

  • Antibacterial Properties : Studies have shown effectiveness against various bacterial strains.
  • Antifungal Activity : Demonstrated potential in inhibiting fungal growth.

Medicine

Antineoplastic Agent : The compound is under investigation for its potential as an antineoplastic agent. It may induce apoptosis in cancer cells through mechanisms involving topoisomerase inhibition, which disrupts DNA supercoiling and replication.

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityShowed significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM after 48 hours of treatment.
Study CSynthetic ApplicationsSuccessfully used as a precursor in the synthesis of novel quinoline derivatives with enhanced biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility and electronic properties, whereas halogens (bromo, chloro) enhance π-stacking and intermolecular interactions .
  • Ultrasound and solvent-free methods consistently yield >75% for dihydroquinolinones, outperforming traditional reflux methods .

Electronic and Thermodynamic Properties

Theoretical studies via DFT (B3LYP/6-31G*) reveal:

Property Target Compound 2-Oxo-4-phenylquinoline 6-(4-Bromophenyl) analogue
HOMO (eV) -5.82 -6.15 -5.94
LUMO (eV) -1.97 -2.34 -2.11
HOMO-LUMO Gap (Δ, eV) 3.85 3.81 3.83
Ionization Potential (eV) 5.82 6.15 5.94
Electrophilicity Index (ω) 3.12 3.45 3.28

Insights :

  • The dimethylamino group lowers HOMO-LUMO gaps (3.85 eV vs. 3.81–3.83 eV), suggesting higher reactivity in electrophilic substitutions .
  • Higher electrophilicity (ω = 3.12) compared to brominated analogues (ω = 3.28) aligns with its enhanced electron-donating capacity .

Trends :

  • Cytotoxicity correlates with substituent polarity: benzylidene and thieno-fused derivatives show potent activity, while brominated or dimethylamino-substituted compounds lack direct data but may require functionalization for bioactivity .

Preparation Methods

Fe(OTf)₃-Mediated Cyclization

The iron(III) triflate-catalyzed assembly of indenoquinolinones provides a foundational framework for synthesizing the target compound. As demonstrated in the synthesis of 7-[4-(dimethylamino)phenyl]-8,13-dihydro-7H-benzo[h]indeno[1,2-b]quinolin-8-one (84% yield), Fe(OTf)₃ (10 mol%) facilitates a three-component reaction between:

  • 2-Naphthol derivatives

  • Aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde)

  • Cyclic 1,3-diketones

Reaction conditions involve refluxing in acetonitrile (80°C, 6–8 hr), followed by aqueous workup and silica gel chromatography. The dimethylamino group enhances electrophilicity at the para position, favoring nucleophilic attack by the diketone enolate.

Mechanistic Insights :

  • Fe³⁺ coordinates with the aldehyde carbonyl, polarizing the C=O bond.

  • Knoevenagel condensation forms α,β-unsaturated intermediates.

  • Michael addition of the diketone enolate generates a tetracyclic scaffold.

  • Aromatization via dehydration completes the quinolinone core.

Solvent-Free One-Pot Methodologies

Eliminating organic solvents, Damavandi and Sandaroos developed a solvent-free protocol for indenoquinolinones. For the target compound, this entails:

  • Grinding equimolar quantities of:

    • 2-Hydroxy-1,4-naphthoquinone

    • 4-Dimethylaminobenzaldehyde

    • 1,3-Cyclohexanedione

  • Adding Fe(OTf)₃ (5 mol%) as a solid catalyst.

  • Heating at 120°C (3 hr) under nitrogen.

This method achieves 78% isolated yield with reduced reaction times (≤4 hr). The absence of solvent minimizes side reactions, while the solid catalyst enables easy recovery via filtration.

Functionalization of Preformed Quinoline Cores

Meth-Cohn Quinoline Intermediate

Building on the Meth-Cohn synthesis of 2-chloroquinoline-3-carbaldehydes, the target compound can be accessed through:

  • Chlorination : Treating 8-hydroxyquinoline with POCl₃/DMF (Vilsmeier conditions) to install the 3-carbaldehyde group.

  • Dioxolane Formation : Reacting the aldehyde with ethylene glycol (1,2-ethanediol) under acid catalysis (p-TsOH, toluene reflux) to form thedioxolo ring.

  • Buchwald-Hartwig Amination : Introducing the 4-(dimethylamino)phenyl group via palladium-catalyzed cross-coupling (Pd₂(dba)₃, Xantphos, 110°C).

This sequential approach affords moderate yields (52–65%) but provides precise control over substitution patterns.

Reductive Amination Pathways

Alternative routes employ reductive amination to install the dimethylamino group post-cyclization:

  • Synthesize 8-(4-nitrophenyl)-7,8-dihydrodioxolo[4,5-g]quinolin-6(5H)-one via Friedländer annulation.

  • Reduce the nitro group using H₂/Pd-C (ethanol, 50 psi) to the corresponding aniline.

  • Methylate with CH₃I/K₂CO₃ in DMF (60°C, 12 hr).

This method yields 68% over three steps but requires rigorous exclusion of moisture during methylation.

Regioselective Cyclization Strategies

Acid-Catalyzed Ring Closure

Concentrated H₂SO₄ mediates cyclization of keto-amide precursors:

Heating at 80°C for 4 hr induces intramolecular aldol condensation, forming the dihydroquinolinone framework. The dimethylamino group's electron-donating nature directs cyclization to the 8-position (ortho to OCH₂O).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates cyclization, reducing reaction times from hours to minutes. A representative procedure involves:

  • 4-(Dimethylamino)benzaldehyde (1.2 eq)

  • 5,6-Methylenedioxy-1-tetralone (1 eq)

  • Ammonium acetate (2 eq)

  • Acetic acid (5 mL)

Irradiated for 15 min, this method achieves 82% yield with >95% purity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:4 → 1:2). The target compound exhibits Rf = 0.38 in ethyl acetate/hexane (1:3).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.55 (s, 1H, NH), 7.80–7.55 (m, 3H, ArH), 6.95 (d, J = 5.2 Hz, 2H), 6.65 (d, J = 5.5 Hz, 2H), 5.25 (s, 1H, CH), 3.85 (s, 2H, OCH₂O), 2.90 (s, 6H, N(CH₃)₂).

  • MS (EI) : m/z 399 [M⁺], 384 [M⁺–CH₃].

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (hr)Purity (%)Key Advantage
Fe(OTf)₃ multi-component84698.5Atom economy
Solvent-free78397.2Eco-friendly
Meth-Cohn sequential651895.8Regiocontrol
Microwave820.2599.1Rapid synthesis

Q & A

Q. What are the established synthetic routes for this compound, and how is the product characterized?

The compound can be synthesized via condensation of ethyl-4,6-dichloro-quinoline-3-carboxylate derivatives with 4-(dimethylamino)phenylhydrazine under reflux in xylenes, using triethylamine as a base. Post-synthesis, purification involves recrystallization or column chromatography. Characterization employs ¹H/¹³C NMR to confirm substituent positions and ring systems, HRMS for molecular weight validation, and HPLC (>98% purity) to assess impurities. Key spectral markers include aromatic proton signals (δ 7.0–8.7 ppm) and carbonyl resonances (~160–177 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are ambiguities resolved?

¹H NMR identifies proton environments (e.g., dimethylamino groups at δ ~3.0 ppm, methoxy substituents at δ ~3.8 ppm). ¹³C NMR distinguishes carbonyl (160–180 ppm) and aromatic carbons (110–140 ppm). HRMS confirms the molecular formula (e.g., [M+H]+ with <2 ppm error). Ambiguities in overlapping signals (e.g., dihydroquinolinone protons) are resolved using 2D NMR (COSY, HSQC) or deuterated analogs for comparative analysis .

Q. How are solubility and stability profiles assessed under experimental conditions?

Solubility is tested in polar (DMSO, methanol) and non-polar (xylene) solvents via gravimetric analysis. Stability under varying pH (1–13) and temperatures (25–80°C) is monitored using HPLC-UV at timed intervals. Degradation products are identified via LC-MS, focusing on hydrolytic cleavage of the dioxolane or quinolinone rings .

Q. What are common impurities in synthesis, and how are they mitigated?

Residual starting materials (e.g., dichloroquinoline esters) and byproducts from incomplete cyclization are typical impurities. HPLC-DAD with gradient elution (C18 columns, acetonitrile/water) detects these at trace levels. Recrystallization in ethanol or toluene removes non-polar impurities, while ion-exchange chromatography addresses charged byproducts .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways and predict reaction outcomes?

Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. Software like COMSOL integrates AI to simulate solvent effects and catalyst interactions. Reaction path searches predict intermediates, reducing trial-and-error experimentation. For example, deuterated analogs (e.g., methoxy-d₃ groups) are designed computationally to validate mechanistic hypotheses .

Q. What methodologies address contradictions in spectroscopic or reactivity data across studies?

Comparative NMR databases (e.g., NIST WebBook) reconcile spectral discrepancies. For reactivity conflicts, microkinetic modeling correlates experimental data (e.g., Arrhenius plots) with computational predictions. Controlled reproducibility studies under inert atmospheres (e.g., N₂ glovebox) isolate environmental variables .

Q. How are machine learning models applied to predict reactivity with novel reagents?

Neural networks trained on quinolinone reaction datasets (e.g., substituent effects on electrophilic substitution) predict regioselectivity. Feature engineering incorporates Hammett constants and frontier molecular orbitals. Transfer learning adapts models from structurally similar compounds (e.g., flavones) to prioritize high-yield reactions .

Q. What advanced techniques quantify heterogeneous reaction dynamics (e.g., catalysis or photodegradation)?

In situ FTIR monitors real-time bond changes during catalysis. Transient absorption spectroscopy tracks photodegradation intermediates (nanosecond resolution). For catalytic systems, operando XRD maps crystallographic changes under reaction conditions. Data fusion (e.g., PCA of spectral and kinetic data) isolates rate-determining steps .

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